

Application Notes and Protocols for Co-culture Experiments with Roginolisib

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

Cat. No.: *B11927587*

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Abstract

This document provides a detailed protocol for conducting co-culture experiments to evaluate the efficacy of Roginolisib, a selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor. The protocol is designed for a three-dimensional co-culture model involving malignant pleural mesothelioma (MPM) cells, peripheral blood mononuclear cells (PBMCs), and fibroblasts, mimicking the tumor microenvironment. This application note includes comprehensive methodologies for cell culture, co-culture setup, Roginolisib treatment, and subsequent analysis of cytotoxicity and immunomodulatory effects. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized using diagrams.

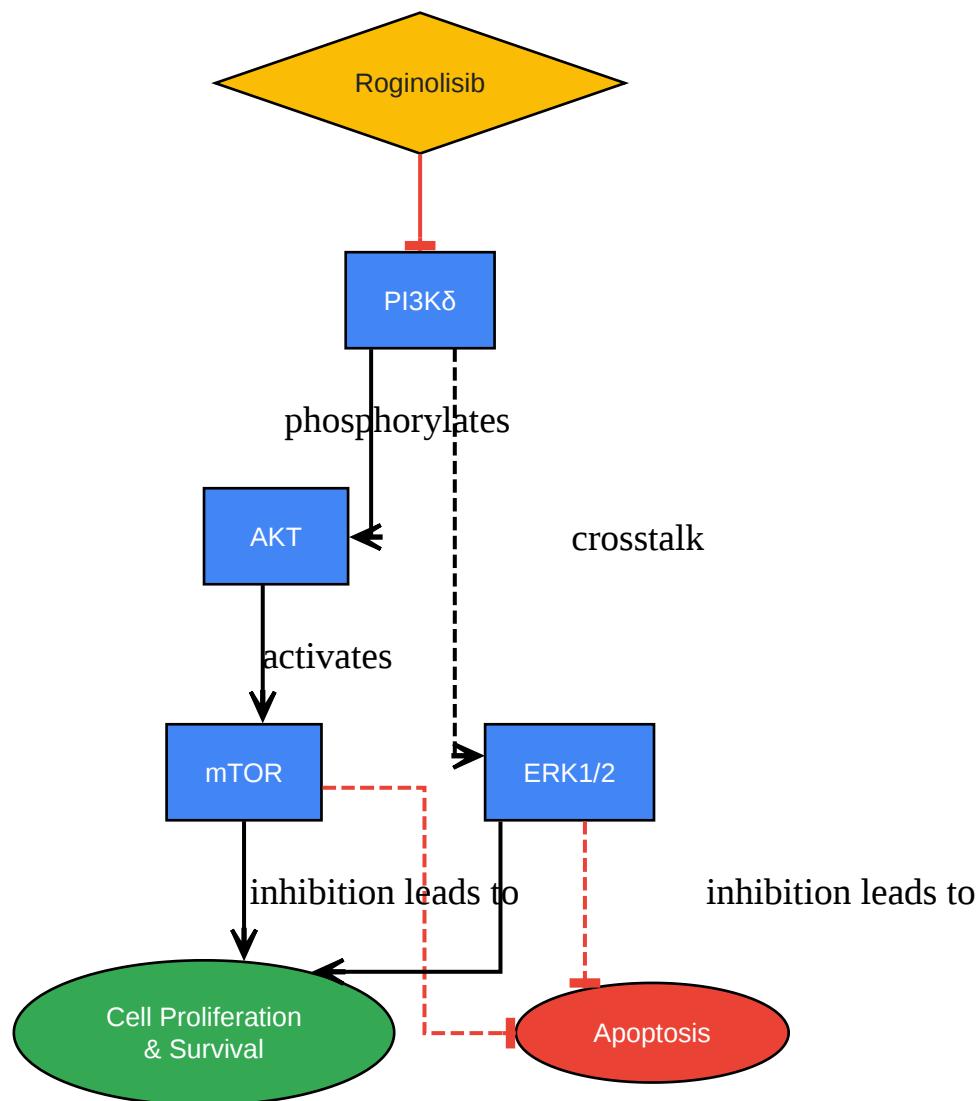
Introduction

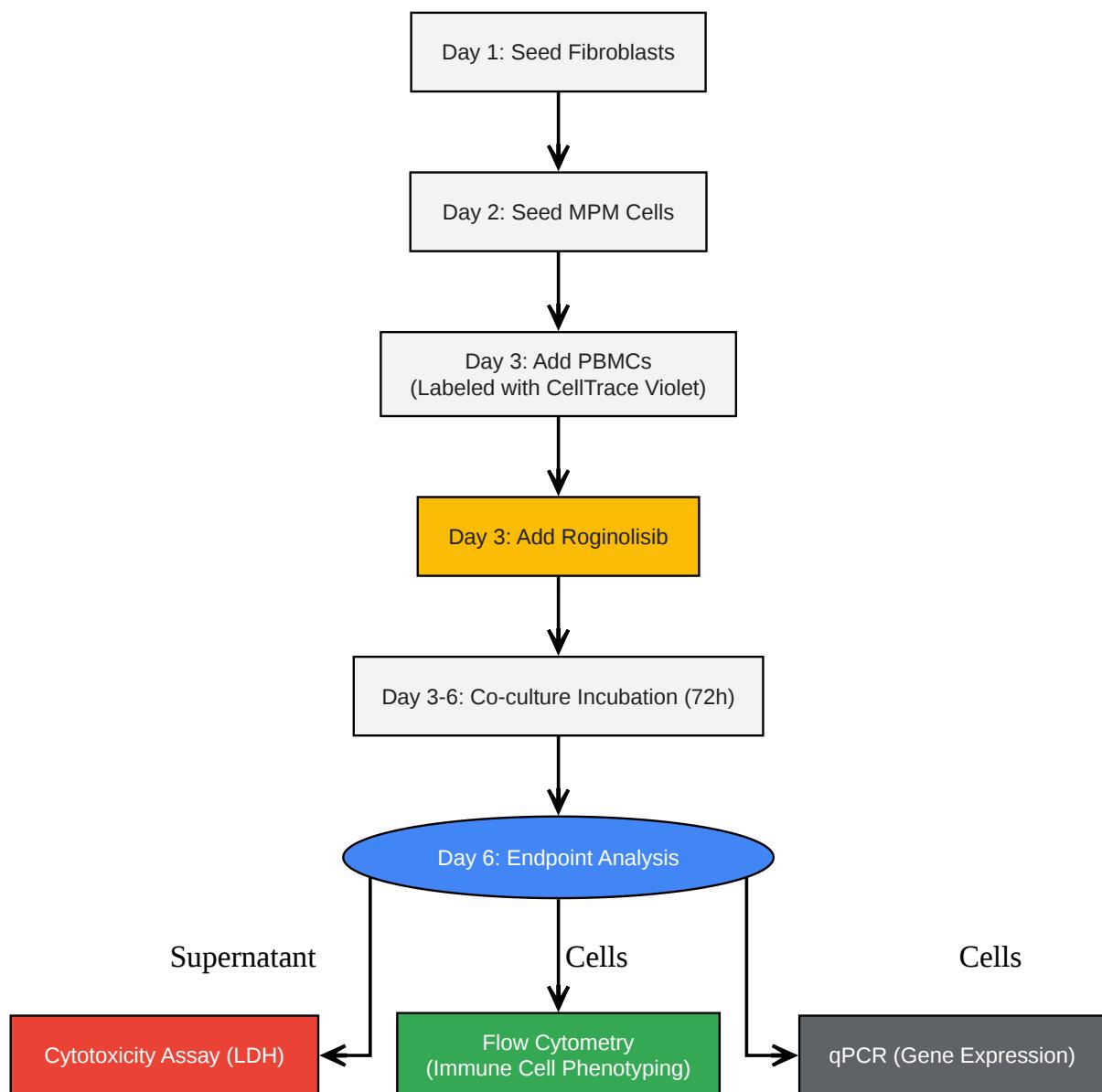
Roginolisib (IOA-244) is an orally bioavailable and selective inhibitor of PI3K δ , a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.^[1] ^[2] PI3K δ is preferentially expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and function of both malignant cells and immune cells.^[2] Notably, Roginolisib has been shown to induce apoptosis in cancer cells and modulate the tumor immune microenvironment by reducing the number of immunosuppressive regulatory T cells (Tregs) and increasing the activity of effector T cells.^{[1][3]} Co-culture systems that recapitulate

the complex interactions within the tumor microenvironment are invaluable tools for assessing the multifaceted effects of novel cancer therapeutics like Roginolisib.

Signaling Pathway of Roginolisib

Roginolisib exerts its anti-cancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway and the interconnected RAS/MEK/ERK pathway. By blocking PI3K δ , Roginolisib prevents the phosphorylation of AKT, which in turn inhibits downstream effectors like mTOR, a central regulator of cell growth and proliferation. This inhibition ultimately leads to cell cycle arrest and apoptosis.



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References

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